Cas no 74018-34-1 (1,4-Naphthalenediethanol)

1,4-Naphthalenediethanol is a versatile organic compound characterized by its two hydroxyl groups positioned at the 1,4-positions of the naphthalene ring. This positioning offers enhanced solubility and reactivity, making it an ideal intermediate in organic synthesis. Its structural simplicity and chemical stability make it suitable for various applications, including pharmaceuticals, agrochemicals, and fine chemicals.
1,4-Naphthalenediethanol structure
1,4-Naphthalenediethanol structure
商品名:1,4-Naphthalenediethanol
CAS番号:74018-34-1
MF:C14H16O2
メガワット:216.275644302368
CID:5454707

1,4-Naphthalenediethanol 化学的及び物理的性質

名前と識別子

    • 1,4-Naphthalenediethanol
    • インチ: 1S/C14H16O2/c15-9-7-11-5-6-12(8-10-16)14-4-2-1-3-13(11)14/h1-6,15-16H,7-10H2
    • InChIKey: IITGGFIQTSDCDB-UHFFFAOYSA-N
    • ほほえんだ: C1(CCO)=C2C(C=CC=C2)=C(CCO)C=C1

1,4-Naphthalenediethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6763083-1.0g
2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol
74018-34-1 95%
1.0g
$2035.0 2023-07-10
1PlusChem
1P028LGV-5g
2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol
74018-34-1 95%
5g
$7355.00 2024-04-21
Aaron
AR028LP7-2.5g
2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol
74018-34-1 95%
2.5g
$5509.00 2023-12-15
Aaron
AR028LP7-5g
2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol
74018-34-1 95%
5g
$8138.00 2023-12-15
Enamine
EN300-6763083-0.05g
2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol
74018-34-1 95%
0.05g
$541.0 2023-07-10
Enamine
EN300-6763083-10.0g
2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol
74018-34-1 95%
10.0g
$8749.0 2023-07-10
Enamine
EN300-6763083-5.0g
2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol
74018-34-1 95%
5.0g
$5900.0 2023-07-10
Enamine
EN300-6763083-0.1g
2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol
74018-34-1 95%
0.1g
$706.0 2023-07-10
Enamine
EN300-6763083-0.25g
2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol
74018-34-1 95%
0.25g
$1008.0 2023-07-10
1PlusChem
1P028LGV-1g
2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol
74018-34-1 95%
1g
$2578.00 2024-04-21

1,4-Naphthalenediethanol 関連文献

1,4-Naphthalenediethanolに関する追加情報

Professional Introduction to 1,4-Naphthalenediethanol (CAS No: 74018-34-1)

1,4-Naphthalenediethanol, with the chemical identifier CAS No: 74018-34-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This bisphenol derivative, characterized by its two hydroxyl groups attached to a naphthalene core, has garnered considerable attention due to its versatile applications and structural properties. The compound's molecular structure, featuring a rigid aromatic system interconnected by hydroxyl functionalities, makes it a valuable intermediate in synthesizing complex molecules, particularly in the development of advanced materials and bioactive agents.

The naphthalene diethanol framework provides a unique platform for further functionalization, enabling chemists to explore diverse chemical transformations. Its dual hydroxyl groups facilitate reactions such as etherification, esterification, and condensation, which are pivotal in constructing more intricate structures. In recent years, the pharmaceutical industry has shown increasing interest in 1,4-naphthalenediethanol due to its potential as a precursor for drug candidates targeting various therapeutic areas.

One of the most compelling aspects of 1,4-naphthalenediethanol is its role in the synthesis of polymers and specialty chemicals. The presence of both aromatic and alcoholic functional groups allows for the formation of polymers with enhanced thermal stability and mechanical strength. These properties make it particularly useful in the production of high-performance coatings, adhesives, and even advanced composites. Furthermore, researchers have begun exploring its applications in green chemistry initiatives, where its biodegradability and recyclability are being optimized for sustainable industrial processes.

In the realm of pharmaceuticals, 1,4-naphthalenediethanol has been investigated for its potential as a scaffold in drug design. Its structural motif is reminiscent of natural products that exhibit biological activity, prompting studies into its derivatives as possible pharmacophores. For instance, modifications to the hydroxyl groups or the naphthalene core have led to compounds with anti-inflammatory, antimicrobial, and even anticancer properties. Preliminary in vitro studies have demonstrated promising results, suggesting that further exploration could yield novel therapeutic agents.

The synthesis of 1,4-naphthalenediethanol itself is an intriguing process that highlights modern synthetic methodologies. Traditional approaches often involve multi-step reactions starting from commercially available precursors like naphthalene or bisphenol A. However, recent advancements in catalytic processes have enabled more efficient routes to this compound. For example, asymmetric hydrogenation techniques have been employed to introduce specific stereochemistry into the molecule with high precision. Such improvements not only streamline production but also enhance the compound's utility in downstream applications.

From an industrial perspective, the demand for 1,4-naphthalenediethanol is expected to grow as industries seek innovative solutions for material science and pharmaceutical development. Its adaptability as a building block allows it to be integrated into diverse product portfolios across multiple sectors. Companies specializing in fine chemicals are investing in scalable production methods to meet this growing demand while adhering to stringent quality control measures.

The environmental impact of producing and utilizing 1,4-naphthalenediethanol is another critical consideration. As global awareness of sustainability increases, researchers are focusing on reducing waste and energy consumption during synthesis. Green chemistry principles are being applied to develop cleaner processes that minimize hazardous byproducts and maximize atom economy. Such efforts not only benefit regulatory compliance but also enhance cost-efficiency through reduced waste management expenses.

Looking ahead, the future prospects for 1,4-naphthalenediethanol appear bright due to its multifaceted applications and ongoing research efforts. Collaborative initiatives between academia and industry are likely to accelerate discoveries related to this compound. Innovations in computational chemistry may also play a pivotal role by predicting new derivatives with enhanced properties or functionalities before experimental validation becomes necessary.

In conclusion,1,4-Naphthalenediethanol (CAS No: 74018-34-1) stands as a testament to the ingenuity of modern chemical research. Its unique structure offers unparalleled opportunities for innovation across multiple industries while adhering to principles of sustainability and efficiency. As scientific understanding deepens and technological capabilities advance,naphthalene diethanol will undoubtedly continue to be at the forefront of material science pharmaceuticals and beyond.

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